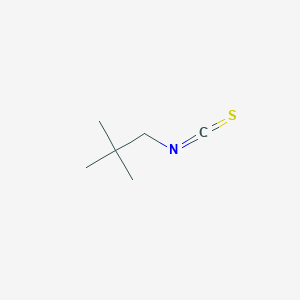

1-Isothiocyanato-2,2-dimethylpropane

Description

Properties

IUPAC Name |

1-isothiocyanato-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOLQDSODXHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-65-1 | |

| Record name | 1-isothiocyanato-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isothiocyanato 2,2 Dimethylpropane

Direct Isothiocyanation of Primary Amines

The most common approach for synthesizing isothiocyanates involves the conversion of primary amines. chemrxiv.org This transformation can be accomplished using several key reagents and protocols, each with its own advantages and limitations.

Thiophosgene-Mediated Protocols

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is a classical and widely used method for the synthesis of isothiocyanates. nih.govnih.gov However, the high toxicity of thiophosgene has led to the development of alternative, less hazardous reagents. nih.govtandfonline.com

The general reaction involves the primary amine, neopentylamine, being treated with thiophosgene in a biphasic system, often with a base like sodium bicarbonate to neutralize the HCl produced during the reaction. rsc.org

General Reaction Scheme: R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl

Table 1: General Conditions for Thiophosgene-Mediated Isothiocyanate Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Primary Amine (e.g., Neopentylamine) |

| Reagent | Thiophosgene (CSCl₂) |

| Solvent | Dichloromethane (CH₂Cl₂) and water |

| Base | Saturated aqueous Sodium Bicarbonate (NaHCO₃) |

| Temperature | Room Temperature |

| Reaction Time | Approximately 1 hour |

This table represents a general procedure adaptable for the synthesis of 1-isothiocyanato-2,2-dimethylpropane (B3012252). rsc.org

Carbon Disulfide-Based Transformations

A prevalent and less hazardous alternative to thiophosgene involves the use of carbon disulfide (CS₂). mdpi.com In this two-step, one-pot procedure, the primary amine first reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. nih.govmdpi.com This salt is then treated with a desulfurating agent to yield the final isothiocyanate. nih.govnih.gov

General Reaction Scheme:

R-NH₂ + CS₂ + Base → R-NH-C(=S)S⁻ Base⁺ (Dithiocarbamate salt)

R-NH-C(=S)S⁻ Base⁺ + Desulfurating Agent → R-N=C=S

Various reagents have been employed for the desulfurization step, including tosyl chloride, dicyclohexylcarbodiimide, and various oxidizing agents. nih.govorganic-chemistry.org

A modern approach to the desulfurization of the dithiocarbamate intermediate involves catalytic oxidation. One such method utilizes 4-dimethylaminopyridine (DMAP) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. acs.org This method is noted for being a greener alternative to traditional desulfurization agents.

Table 2: Reagents for Carbon Disulfide-Based Synthesis

| Step | Reagent | Role |

|---|---|---|

| 1. Dithiocarbamate Formation | Carbon Disulfide (CS₂) | Source of the thiocarbonyl group |

| Base (e.g., Triethylamine, Potassium Carbonate) | Formation of the dithiocarbamate salt | |

| 2. Desulfurization | 4-dimethylaminopyridine (DMAP) | Catalyst |

| tert-butyl hydroperoxide (TBHP) | Oxidant/Desulfurating agent |

This table outlines the key reagents for the synthesis of isothiocyanates from primary amines and carbon disulfide via catalytic oxidation. acs.org

Di(2-pyridyl)thionocarbonate-Mediated Syntheses

Di(2-pyridyl)thionocarbonate (DPT) has emerged as a useful, less toxic substitute for thiophosgene in the synthesis of isothiocyanates. nih.govmdpi.com The reaction of a primary amine with DPT provides the corresponding isothiocyanate under mild conditions. ijacskros.com This reagent acts as a "thiocarbonyl transfer" agent. tandfonline.com

General Reaction Scheme: R-NH₂ + (PyO)₂C=S → R-N=C=S + 2 PyOH

Table 3: Reaction Components for DPT-Mediated Synthesis

| Component | Chemical Name |

|---|---|

| Substrate | Primary Amine (e.g., Neopentylamine) |

| Reagent | Di(2-pyridyl)thionocarbonate |

| Product | Isothiocyanate |

| Byproduct | 2-Hydroxypyridine |

This table summarizes the components involved in the synthesis of isothiocyanates using DPT. ijacskros.com

Thiocarbonyldiimidazole-Based Methods

1,1'-Thiocarbonyldiimidazole (TCDI) is another effective and safer alternative to thiophosgene for the preparation of isothiocyanates from primary amines. nih.govcbijournal.com The reaction proceeds smoothly at room temperature. rsc.org TCDI serves as a thiocarbonyl transfer reagent, similar to DPT. tandfonline.comrsc.org

The general procedure involves adding TCDI to a solution of the primary amine in a suitable solvent like dichloromethane. rsc.org

General Reaction Scheme: R-NH₂ + (Im)₂C=S → R-N=C=S + 2 Imidazole

Table 4: General Conditions for TCDI-Based Isothiocyanate Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Primary Amine (e.g., Neopentylamine) |

| Reagent | 1,1'-Thiocarbonyldiimidazole (TCDI) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Reaction Time | Approximately 1 hour |

This table represents a general procedure adaptable for the synthesis of this compound. rsc.org

Ammonium or Alkali Metal Thiocyanate-Mediated Routes

The use of thiocyanate salts, such as ammonium or alkali metal thiocyanates, represents another pathway to isothiocyanates, although it is more commonly employed for the conversion of alkyl halides. cbijournal.com However, methods exist for the conversion of other functional groups, such as alcohols and ethers, to isothiocyanates using ammonium thiocyanate in the presence of reagents like chlorodiphenylphosphine. rsc.org In these reactions, tertiary substrates tend to afford the isothiocyanate as the sole product, while primary substrates may yield thiocyanates. rsc.org

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound often involve the transformation of other functional groups into the isothiocyanate moiety. These pathways can offer advantages in terms of precursor availability and reaction conditions.

Preparation from Alcohols (e.g., via triphenylphosphine-tetrachloromethane system)

A notable indirect route to this compound is from its corresponding alcohol, neopentyl alcohol. The reaction utilizing a triphenylphosphine-tetrachloromethane system provides a method for this conversion. This reaction proceeds via an ion-pair mechanism, particularly in more polar solvents like acetonitrile acs.org.

The process involves two main steps: the formation of an intermediate from the alcohol, triphenylphosphine, and tetrachloromethane, followed by the decomposition of this intermediate. When an external nucleophile, such as the thiocyanate ion (from a salt like ammonium thiocyanate), is introduced into the system, it can compete with the chloride ion to react with the neopentyl group acs.org. This nucleophilic substitution leads to the formation of neopentyl thiocyanate and its isomer, this compound. The use of polar solvents enhances the carbon-oxygen bond cleavage, facilitating the substitution acs.org. This method demonstrates synthetic utility for preparing neopentyl isothiocyanate from the readily available neopentyl alcohol acs.org.

Sigmatropic Rearrangement Approaches (contextual, if applicable to neopentyl precursor)

Sigmatropic rearrangements represent a key class of pericyclic reactions in organic synthesis and are relevant to the formation of isothiocyanates libretexts.org. Specifically, the nih.govnih.gov sigmatropic rearrangement is a well-established method for the isomerization of allyl thiocyanates to the thermodynamically more stable allyl isothiocyanates researchgate.netwikipedia.orgtu-chemnitz.de. This intramolecular reaction involves the migration of a sigma bond across a pi system libretexts.org.

While this rearrangement is most famously applied to allylic systems, the underlying principle of converting a thiocyanate to an isothiocyanate is broadly applicable. For a neopentyl precursor, this pathway would involve the initial synthesis of neopentyl thiocyanate. Once formed, the neopentyl thiocyanate could potentially undergo rearrangement to this compound. The synthesis of the neopentyl thiocyanate precursor can be achieved through methods such as the reaction of neopentyl alcohol with the triphenylphosphine-tetrachloromethane system and a thiocyanate salt, as described previously acs.org. The subsequent isomerization would provide an indirect route to the target isothiocyanate.

Green Chemistry Principles in Isothiocyanate Synthesis

The synthesis of isothiocyanates has traditionally involved hazardous reagents like thiophosgene or large volumes of volatile organic solvents cbijournal.comrsc.orgmdpi.com. Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to develop safer and more sustainable processes.

Development of Non-Toxic Reagent Systems

A significant focus in green isothiocyanate synthesis is the replacement of highly toxic reagents. Numerous, less hazardous desulfurization agents have been developed to convert dithiocarbamate salts (formed from primary amines and carbon disulfide) into isothiocyanates nih.gov. These alternative reagents are often cheaper, more readily available, and environmentally benign cbijournal.com.

Examples of these greener, non-toxic reagent systems include:

Iodine: Used in a biphasic water/ethyl acetate medium, molecular iodine with sodium bicarbonate provides a clean and fast reaction at room temperature with high yields cbijournal.com.

Hydrogen Peroxide: This reagent can be used under mild conditions to produce a variety of alkyl and aromatic isothiocyanates in excellent yields nih.gov.

Tosyl Chloride: In a facile, one-pot protocol, tosyl chloride can mediate the decomposition of in situ generated dithiocarbamate salts to yield isothiocyanates wikipedia.orgorganic-chemistry.org.

Elemental Sulfur: A more sustainable approach involves the use of elemental sulfur to convert isocyanides into isothiocyanates, catalyzed by small amounts of an amine base in green solvents rsc.orgmdpi.com.

| Reagent System | Key Advantages | Typical Conditions |

|---|---|---|

| Iodine / Sodium Bicarbonate | Non-toxic, cheap, fast reactions, high yields cbijournal.com | Biphasic (water/ethyl acetate), room temperature cbijournal.com |

| Hydrogen Peroxide | Mild conditions, excellent yields, wide scope nih.gov | Mild reaction conditions nih.gov |

| Tosyl Chloride | Facile, one-pot protocol, good yields organic-chemistry.org | In situ generation of dithiocarbamate organic-chemistry.org |

| Elemental Sulfur / Amine Catalyst | Avoids toxic CS2, uses benign solvents, catalytic rsc.org | Moderate heating (e.g., 40 °C) in solvents like Cyrene™ rsc.org |

Sustainable Production Methodologies

Key sustainable strategies applicable to isothiocyanate synthesis include:

Aqueous Synthesis: Performing reactions in water is a significant green advantage, as it minimizes the use of volatile organic solvents. One-pot aqueous methods for converting amines to isothiocyanates streamline the process, reduce waste from isolation steps, and enhance safety nbinno.com.

Photocatalysis: Visible-light photocatalysis offers a mild, efficient, and environmentally friendly method. For example, using a photocatalyst like Rose Bengal under green LED light can convert primary amines and carbon disulfide to isothiocyanates in high yields at room temperature, avoiding harsh conditions organic-chemistry.org.

Electrochemical Methods: Electrochemistry provides a practical and mild alternative that avoids toxic and expensive reagents. Supporting-electrolyte-free electrochemical methods have been developed for preparing isothiocyanates from amines and carbon disulfide organic-chemistry.org.

| Methodology | Principle | Sustainability Benefits |

|---|---|---|

| Aqueous Synthesis | Utilizing water as the reaction solvent nbinno.com | Eliminates volatile organic solvents, improves safety, reduces cost nbinno.com |

| One-Pot Reactions | Conducting sequential reactions in a single reactor mdpi.com | Minimizes waste, saves energy, improves time efficiency nbinno.com |

| Visible-Light Photocatalysis | Using light energy to drive the reaction organic-chemistry.org | Mild conditions, low energy consumption, metal-free options organic-chemistry.org |

| Electrochemical Synthesis | Using electrical current to effect chemical transformation organic-chemistry.org | Avoids stoichiometric chemical oxidants/reductants, high efficiency organic-chemistry.org |

Chemical Reactivity and Transformation Chemistry of 1 Isothiocyanato 2,2 Dimethylpropane

Nucleophilic Addition Reactions

The electrophilic carbon atom of the isothiocyanate moiety in 1-isothiocyanato-2,2-dimethylpropane (B3012252) is a prime target for nucleophilic attack. This reactivity allows for the formation of a diverse array of acyclic and cyclic compounds through addition reactions with various nucleophiles.

Reactions with Amines: Formation of Thiourea (B124793) Derivatives

The reaction between isothiocyanates and primary or secondary amines is a classical and highly efficient method for the synthesis of thiourea derivatives. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This nucleophilic addition leads to the formation of a stable C-N bond, resulting in a thiourea. The reaction of this compound with an amine proceeds via this mechanism to yield the corresponding N-neopentyl thiourea derivative. This transformation is a cornerstone in the synthesis of various thiourea-containing compounds, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. researchgate.net The general reaction is robust and can be carried out under mild conditions, often by simply mixing the reactants. researchgate.net

Influence of Steric Hindrance on Reaction Rates and Selectivity

The neopentyl group, characterized by a quaternary carbon atom adjacent to the reacting functional group, imposes significant steric hindrance around the isothiocyanate moiety. This steric bulk plays a crucial role in modulating the reaction rates of this compound with nucleophiles. In general, steric hindrance is known to slow down reaction rates, and the neopentyl group is a prominent example of a substituent that can significantly impede reactions like the S(_N)2 substitution. researchgate.net

In the context of nucleophilic addition to the isothiocyanate, the steric bulk of the neopentyl group on the electrophile, as well as the steric properties of the attacking nucleophile, influences the reaction kinetics. Research on the reaction of various sterically hindered secondary amines with isothiocyanates has provided quantitative insights into these effects. While the neopentyl group on the electrophile slows the reaction, the structure of the amine nucleophile is also critical. For instance, studies comparing the reactivity of different amines have shown that branching at the α-carbon of the amine (e.g., in diisopropylamine) has a more pronounced rate-decreasing effect than branching at the β-carbon (e.g., in a neopentyl-containing amine). cbijournal.com This suggests that steric congestion directly at the nucleophilic center is more impactful than bulkiness further away.

The following table, based on data from competitive reaction experiments, illustrates the relative reaction rates of various secondary amines with an isothiocyanate, highlighting the impact of steric hindrance. cbijournal.com

Table 1: Influence of Amine Structure on Relative Reaction Rates

| Amine (Nucleophile) | Structure | Relative Rate (krel) |

|---|---|---|

| Diethylamine | CH3CH2NHCH2CH3 | 1.00 |

| Diisopropylamine | (CH3)2CHNHCH(CH3)2 | 0.012 |

| N-isopropyl-N-neopentylamine | (CH3)2CHNHCH2C(CH3)3 | 0.010 |

This interactive table allows for sorting by clicking on the column headers.

Reactions with Other Heteroatom Nucleophiles (e.g., Oxygen, Sulfur, Hydride sources)

Beyond amines, the isothiocyanate group of this compound reacts with other heteroatom nucleophiles.

Oxygen Nucleophiles (Alcohols): The reaction of isothiocyanates with alcohols yields O-alkyl thiocarbamates. researchgate.netnih.gov This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon. While the reaction is generally feasible, it can be reversible and may require specific conditions or catalysts to proceed efficiently. researchgate.net For example, studies on various isothiocyanates have shown that reactions with long-chain alcohols can exclusively produce thiocarbamates, whereas reactions with shorter-chain alcohols might also yield side products like symmetrical thioureas. nih.gov

Sulfur Nucleophiles (Thiols): Thiols are potent nucleophiles that readily react with isothiocyanates to form dithiocarbamate (B8719985) adducts. nih.govnih.gov The reaction between a thiol and an isothiocyanate, such as this compound, is typically reversible. nih.govnih.gov This reversibility allows for the transfer of the thiocarbamoyl group between different thiols, a process known as transthiocarbamoylation. nih.gov

Hydride Sources: Hydride reagents, such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (B1222165) (NaBH(_4)), are powerful reducing agents that act as a source of the hydride ion (H). libretexts.org While specific studies on the reaction of this compound with hydride reagents are not prevalent, the general reactivity of these reagents with electrophilic centers is well-established. The nucleophilic hydride would be expected to attack the electrophilic carbon of the isothiocyanate group. This would lead to the reduction of the C=S double bond, likely forming a thioformamide (B92385) intermediate after protonation, which could potentially be further reduced to an aminomethane derivative.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov Isocyanides and their heteroatom analogues, isothiocyanates, are excellent substrates for MCRs. beilstein-journals.orgsemanticscholar.org

This compound can serve as a key component in isothiocyanate-based MCRs. These reactions often proceed through the initial formation of a reactive intermediate from the addition of the isothiocyanate to another component, which is then trapped by a third reactant. Prominent examples of related MCRs include the Passerini and Ugi reactions, which traditionally use isocyanides. beilstein-journals.orgwikipedia.orgbeilstein-journals.org

Passerini-type Reactions: The classic Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Isothiocyanates can participate in analogous transformations.

Ugi-type Reactions: The Ugi four-component reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. semanticscholar.orgbeilstein-journals.org By replacing the carboxylic acid with other nucleophilic components like hydrazoic acid (in the Ugi-azide reaction), a wide variety of heterocyclic products can be accessed. nih.gov The use of this compound as the isothiocyanate component in such MCRs allows for the incorporation of the sterically demanding neopentyl group into complex molecular scaffolds in a single step.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful strategy for the construction of cyclic systems. The C=N and C=S double bonds within the isothiocyanate group of this compound can participate in various cycloaddition processes, leading to the formation of valuable heterocyclic compounds.

Formation of Heterocyclic Compounds (e.g., Thiazoles, Thiadiazoles)

The reaction of this compound or its derivatives can lead to the synthesis of important five-membered heterocycles like thiazoles and thiadiazoles.

Thiazoles: Thiazole (B1198619) rings can be formed through reactions that construct the N-C-S fragment of the ring from an isothiocyanate. One common strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org The requisite thioamide can be readily prepared from the corresponding amine and an isothiocyanate. Alternatively, isothiocyanates can react directly with other reagents in cyclization reactions to form substituted thiazoles. For instance, the reaction of allenyl isothiocyanate with secondary amines leads to the formation of 2-aminothiazoles. cbijournal.com

Thiadiazoles: Thiadiazoles are another class of heterocycles accessible from isothiocyanates. The synthesis of 1,2,4-thiadiazoles and 1,3,4-thiadiazoles often involves the cyclization of thiourea or thiosemicarbazide (B42300) precursors, which are directly synthesized from isothiocyanates. orgsyn.orgarkat-usa.org For example, the reaction of an acyl isothiocyanate with N-substituted hydrazines can yield 1,2,4-triazoline-5-thiones, which are related to thiadiazole precursors. arkat-usa.org Furthermore, isothiocyanates can undergo cyclization with hydrazines to directly form thiadiazole rings.

Table 2: Heterocyclic Compounds from Isothiocyanate Reactions

| Heterocycle Class | General Precursor from Isothiocyanate | Key Reactants for Cyclization |

|---|---|---|

| Thiazoles | Thiourea/Thioamide | α-Haloketones |

| 1,3,4-Thiadiazoles | Thiosemicarbazide | Acid or Base (cyclization) |

This interactive table allows for sorting by clicking on the column headers.

Intramolecular Cyclization Pathways

While specific documented instances of intramolecular cyclization involving this compound are not prevalent in the reviewed literature, the isothiocyanate functional group is known to participate in such reactions under certain conditions. For instance, thioimidoyl radicals, which can be generated from the addition of other radicals to isothiocyanates, are capable of undergoing multi-step cyclization and rearrangement processes. researchgate.net These complex cascade reactions can lead to the formation of polycondensed heterocyclic compounds. researchgate.net However, the addition of alkyl radicals to isothiocyanates is often an equilibrium that favors the starting materials, which can limit the efficiency of such cyclizations unless the subsequent steps are very rapid. researchgate.net

Electrophilic Reactivity and Its Modulation

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom within the isothiocyanate (-N=C=S) group. This carbon is susceptible to attack by various nucleophiles. wikipedia.org The isothiocyanate group itself is generally considered a weak electrophile. wikipedia.org

The reactivity of the compound is significantly modulated by two key factors:

Steric Hindrance : The presence of the bulky neopentyl group (2,2-dimethylpropane) adjacent to the isothiocyanate functionality imposes considerable steric hindrance. This bulkiness can slow down reaction rates, particularly with larger nucleophiles, when compared to less hindered isothiocyanates.

Electronic Effects : The linear, triple-bonded canonical forms of the isothiocyanate system are believed to play a crucial role in its reactivity, influencing how it interacts with nucleophilic partners. rsc.org

Table 1: Factors Modulating the Electrophilic Reactivity of this compound

| Modulating Factor | Description | Impact on Reactivity | Citation |

| Steric Hindrance | The bulky neopentyl group physically obstructs the approach of nucleophiles to the electrophilic carbon. | Reduces reaction rates, especially with large nucleophiles. | |

| Electronic Nature | The inherent electrophilicity of the isothiocyanate carbon atom. | Makes the compound susceptible to nucleophilic attack. | wikipedia.org |

Role as a Synthetic Intermediate

This compound serves as a useful synthetic intermediate, primarily for introducing the isothiocyanate group into molecules and for constructing various heterocyclic frameworks. rsc.org Isothiocyanates, in general, are recognized as valuable platforms for a wide range of chemical transformations. rsc.org

The electrophilic carbon of this compound readily reacts with nucleophiles, allowing for its conversion into other important functional groups. The most common transformation is the reaction with primary or secondary amines to form substituted thiourea derivatives. This addition reaction is a fundamental process in the chemistry of isothiocyanates. Furthermore, isothiocyanates are susceptible to hydrolysis, a reaction that involves nucleophilic attack by water. wikipedia.org

Table 2: Selected Functional Group Conversions of this compound

| Reagent | Resulting Functional Group/Compound Class | General Reaction Type | Citation |

| Amines (R-NH₂) | Substituted Thioureas | Nucleophilic Addition | |

| Water (H₂O) | (Initially) Thiocarbamic acid, often decomposes | Hydrolysis | wikipedia.org |

| Hydrazines | (Intermediate for) Thiadiazoles | Nucleophilic Addition/Cyclization |

The reactivity of this compound makes it a key precursor for synthesizing more complex molecules, particularly heterocyclic compounds.

A significant application is its use in preparing 1,3,4-thiadiazole (B1197879) derivatives. This synthesis is achieved through the cyclization reaction of the isothiocyanate with hydrazines. Such heterocyclic frameworks are of interest due to their potential biological activities.

While not specific to the neopentyl derivative, the general reactivity of the isothiocyanate group illustrates its broader potential. For example, phenyl isothiocyanate reacts with acetophenone (B1666503) enolates in a one-pot synthesis to yield thiazolidine (B150603) structures. wikipedia.org Similarly, aryl isothiocyanates can react with 1,3-dipoles to create complex tricyclic thiazolo[4,5-d] nih.govuni.lutriazoles. rsc.org These examples highlight the utility of the isothiocyanate moiety, as found in this compound, for building intricate molecular architectures.

Derivatives and Analogues with the Neopentyl Isothiocyanate Scaffold

Structural Modifications and Their Synthetic Accessibility

The synthesis of isothiocyanates is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.gov These methods can be adapted to create structural analogues of neopentyl isothiocyanate. The primary synthetic route to alkyl isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent. chemrxiv.org

One of the most common approaches is the decomposition of dithiocarbamate (B8719985) salts, which are typically generated in situ from the corresponding primary amine and carbon disulfide. nih.gov A variety of reagents can then be used to facilitate the elimination to form the isothiocyanate. This approach is versatile and can be used to synthesize a broad range of alkyl and aryl isothiocyanates. nih.gov For instance, a one-pot synthesis using cyanuric acid as a desulfurylation reagent under aqueous conditions has been shown to be effective for a variety of primary amines. nih.gov Another efficient one-pot method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.org This method is particularly useful for preparing alkyl isothiocyanates. organic-chemistry.org

The accessibility of structurally modified neopentyl isothiocyanates is therefore largely dependent on the availability of the corresponding modified primary amines. For example, analogues with different substitution patterns on the neopentyl group can be synthesized if the corresponding substituted neopentylamines are accessible.

Modifications can also be introduced at the isothiocyanate group itself. Isothiocyanates are known to react with a variety of nucleophiles, which can be used to generate a diverse range of derivatives. wikipedia.org For example, the reaction of isothiocyanates with amines leads to the formation of thioureas, while reaction with hydrazines can yield thiosemicarbazides. mdpi.com These reactions provide a pathway to a wide array of heterocyclic compounds.

The following table summarizes some general methods for the synthesis of isothiocyanates, which are applicable to the synthesis of neopentyl isothiocyanate and its derivatives.

| Method | Reagents | Key Features | Reference |

| Dithiocarbamate Decomposition | Primary amine, CS₂, Desulfurylation agent (e.g., T3P®, tosyl chloride) | Two-step, one-pot reaction; good yields. | organic-chemistry.org |

| Phenyl Chlorothionoformate | Primary amine, Phenyl chlorothionoformate, NaOH | One-pot or two-step process; effective for alkyl isothiocyanates. | organic-chemistry.org |

| Aqueous One-Pot Process | Primary amine, CS₂, Cyanuric acid | General and facile; suitable for scale-up. | nih.gov |

| From Other Nitrogen Groups | e.g., Azides, Isonitriles | Enhances tolerance of electrophilic functional groups. | chemrxiv.orgrsc.org |

Isolation and Characterization of Naturally Occurring Neopentyl-Related Isothiocyanate Derivatives

Isothiocyanates are well-known secondary metabolites in plants, particularly in cruciferous vegetables of the Brassicaceae family, where they are produced from the enzymatic hydrolysis of glucosinolates. wikipedia.orgoregonstate.edumdpi.com While common naturally occurring isothiocyanates include allyl isothiocyanate (from mustard) and sulforaphane (B1684495) (from broccoli), the occurrence of isothiocyanates with a neopentyl or a similarly branched alkyl structure is less common. nih.govresearchgate.net

However, a complex isothiocyanate derivative featuring a neopentyl-like moiety has been isolated and characterized from the hydroethanolic extract of Indigofera tinctoria, a plant well-known for its dyeing and medicinal properties. i-scholar.in The structure of this compound was elucidated using spectroscopic techniques including liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (¹H NMR), and Fourier-transform infrared spectroscopy (FT-IR). i-scholar.in The identified compound was named 1-[1,2-Diisothiocyanato-2-(3-isothiocyanato-2,2-dimethyl-propylsulphanyl)-ethoxy]-3-isothiocyanato-2,2-dimethyl-propane. i-scholar.in This discovery is significant as it points to the natural occurrence of complex isothiocyanates with branched alkyl structures, beyond the more commonly known examples.

In another instance, isopropyl isothiocyanate was isolated from the seeds of Drypetes roxburghii. researchgate.net While not a neopentyl group, the isopropyl group is a small, branched alkyl chain, indicating that nature does produce isothiocyanates with non-linear alkyl side chains. The isolation and characterization of such compounds are crucial for understanding the structural diversity of natural products and for exploring their potential biological activities. nih.gov The isolation of these compounds typically involves extraction from the plant material followed by chromatographic purification. i-scholar.innih.gov

The following table details the naturally occurring neopentyl-related isothiocyanate derivative mentioned.

| Compound Name | Molecular Formula | Source | Reference |

| 1-[1,2-Diisothiocyanato-2-(3-isothiocyanato-2,2-dimethyl-propylsulphanyl)-ethoxy]-3-isothiocyanato-2,2-dimethyl-propane | C₁₆H₂₂N₄OS₅ | Indigofera tinctoria | i-scholar.in |

Design and Synthesis of Novel Isothiocyanate Derivatives with Varied Alkyl Chain Substitutions

The design and synthesis of novel isothiocyanate derivatives with varied alkyl chain substitutions is an active area of research, driven by the desire to explore structure-activity relationships for various biological applications. nih.govnih.gov The synthetic accessibility of a wide range of primary amines allows for the creation of diverse libraries of isothiocyanates. nih.govresearchgate.net

A study by Gajda et al. describes a "one-pot", two-step procedure for the synthesis of thirty-three different alkyl and aryl isothiocyanates with satisfactory to very good yields (25–97%). nih.gov This method utilizes the reaction of primary amines with carbon disulfide to form dithiocarbamates, followed by desulfurization using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov This approach has been successfully applied to synthesize a variety of aliphatic isothiocyanates, including those with aromatic rings in the alkyl chain and volatile alkyl isothiocyanates. nih.govmdpi.com

The strategic variation of the alkyl chain can have a significant impact on the biological activity of the resulting isothiocyanate. For example, studies on the inhibition of lung tumorigenesis have shown that the length and branching of the alkyl chain are important factors. nih.gov It was found that in a series of alkyl isothiocyanates, 2-hexyl isothiocyanate was a more potent inhibitor than 1-hexyl isothiocyanate, and 1-dodecyl isothiocyanate was highly potent. nih.gov This highlights the importance of the alkyl group's structure in determining the compound's efficacy.

The following interactive data table presents a selection of isothiocyanate derivatives with varied alkyl chain substitutions that have been synthesized, along with their reported yields using the DMT/NMM/TsO⁻ method. nih.gov

| Alkyl Group | Amine Precursor | Product | Yield (%) |

| Phenethyl | Phenethylamine | Phenethyl isothiocyanate | 94 |

| 2-Phenylethyl | 2-Phenylethylamine | 2-Phenylethyl isothiocyanate | 94 |

| (R)-1-Phenylethyl | (R)-1-Phenylethylamine | (R)-1-Isothiocyanatoethylbenzene | 91 |

| (S)-1-Phenylethyl | (S)-1-Phenylethylamine | (S)-1-Isothiocyanatoethylbenzene | 92 |

| n-Hexyl | n-Hexylamine | n-Hexyl isothiocyanate | 88 |

| Isopropyl | Isopropylamine | Isopropyl isothiocyanate | 72 |

| Cyclohexyl | Cyclohexylamine | Cyclohexyl isothiocyanate | 95 |

This systematic approach to the synthesis of novel isothiocyanate derivatives allows for a detailed investigation of how the structure of the alkyl chain influences the chemical and biological properties of the molecule, paving the way for the design of compounds with tailored activities.

Computational and Mechanistic Studies on Isothiocyanate Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a powerful tool for analyzing the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. acs.orgnih.gov For isothiocyanates like 1-isothiocyanato-2,2-dimethylpropane (B3012252), methods such as Density Functional Theory (DFT) are commonly employed to understand the distribution of electrons and the nature of the chemical bonds within the -N=C=S group. nih.govmdpi.com

The isothiocyanate functional group has a unique electronic structure. The nitrogen, carbon, and sulfur atoms are sp-hybridized, leading to a nearly linear arrangement of the C-N=C=S atoms. wikipedia.org Quantum chemical calculations can precisely determine bond lengths, bond angles, and the partial charges on each atom. wikipedia.org These calculations reveal that the carbon atom of the isothiocyanate group is electrophilic, making it susceptible to attack by nucleophiles.

Key aspects of the electronic structure of isothiocyanates that can be elucidated through quantum chemical calculations include:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. For isothiocyanates, the LUMO is typically centered on the C=S bond, indicating that this is the primary site for nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an isothiocyanate, the region around the central carbon atom would show a positive electrostatic potential.

Vibrational Frequencies: Quantum chemical calculations can predict the vibrational frequencies of a molecule, which can be compared with experimental infrared (IR) spectra to confirm its structure. The characteristic asymmetric stretching frequency of the -N=C=S group is a key spectroscopic feature.

Recent studies on other isothiocyanate derivatives have utilized DFT calculations to investigate reaction mechanisms and thermodynamic parameters. For example, in the synthesis of isothiocyanates from difluorocarbene, sulfur, and primary amines, DFT calculations showed the reaction to be highly exothermic with low activation energy barriers. mdpi.com Similar computational approaches can be applied to this compound to model its reactions and predict its properties.

The following table outlines typical quantum chemical methods and the insights they provide for the analysis of isothiocyanates:

| Computational Method | Calculated Property | Insight Provided |

| Density Functional Theory (DFT) | Geometric parameters (bond lengths, angles) | Provides an accurate 3D structure of the molecule. nih.gov |

| Partial atomic charges | Identifies electrophilic and nucleophilic sites. | |

| HOMO-LUMO energies and distributions | Predicts reactivity and the sites of chemical reactions. | |

| Reaction energy profiles | Elucidates reaction mechanisms and determines activation energies. mdpi.com | |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies | Predicts UV-Vis absorption spectra. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energies | Provides benchmark data for more approximate methods. |

Molecular Modeling of Steric and Electronic Effects on Chemical Transformations

The chemical reactivity of this compound is significantly influenced by both the electronic properties of the isothiocyanate group and the steric bulk of the neopentyl group. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are invaluable for dissecting these effects. ucdavis.edu

The neopentyl group, with its quaternary carbon atom adjacent to the nitrogen of the isothiocyanate, imposes substantial steric hindrance. This steric bulk can:

Hinder Nucleophilic Attack: The large size of the neopentyl group can physically block the approach of nucleophiles to the electrophilic carbon of the isothiocyanate. This can slow down reaction rates compared to less sterically hindered isothiocyanates.

Influence Conformational Preferences: Molecular modeling can be used to determine the preferred three-dimensional arrangement of the molecule. The rotational barrier around the N-C bond of the neopentyl group can be calculated, providing insight into the accessibility of the reactive center.

Dictate Reaction Pathways: In reactions where multiple products are possible, steric effects can play a decisive role in determining the major product. For example, the steric hindrance may favor reactions at less crowded sites or promote rearrangement reactions.

Electronic effects, on the other hand, are primarily governed by the isothiocyanate functional group itself. chemrxiv.org The electrophilicity of the central carbon atom is the key electronic feature driving the reactivity of isothiocyanates in addition reactions. Molecular modeling can quantify these electronic effects by calculating properties such as:

Electron Density Distribution: Detailed analysis of the electron density can reveal subtle electronic effects, such as hyperconjugation, that may influence reactivity.

Molecular dynamics simulations can provide a dynamic picture of how this compound interacts with other molecules, such as solvents or reactants, over time. rsc.orgnih.gov These simulations can model the solvation shell around the molecule and illustrate how steric and electronic factors influence its interactions with its environment. For instance, in a polar solvent, the simulation could show how solvent molecules arrange themselves around the polar isothiocyanate group while being repelled by the nonpolar neopentyl group.

Research Applications and Biological Interactions

Applications in Synthetic Organic Chemistry

The electrophilic nature of the carbon atom in the isothiocyanate group makes 1-isothiocyanato-2,2-dimethylpropane (B3012252) a versatile reagent for introducing the neopentylthiocarbamoyl moiety into a wide range of molecules. This reactivity is harnessed in several areas of synthetic organic chemistry.

Building Block for Pharmaceutical Intermediates

This compound is a key precursor in the synthesis of various heterocyclic compounds, particularly those with potential pharmaceutical applications. A significant application is in the preparation of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov These five-membered heterocyclic compounds are of great interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. frontiersin.orgnih.govnih.gov

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the reaction of this compound with an appropriate acid hydrazide. This reaction proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization, typically in the presence of a dehydrating agent like an acid, to yield the desired 1,3,4-thiadiazole ring. The neopentyl group from the isothiocyanate becomes a substituent on the resulting heterocyclic framework. The biological activity of these synthesized thiadiazole derivatives can be fine-tuned by varying the substituents on the other parts of the molecule. ijacskros.com

| Precursor | Intermediate | Resulting Heterocycle | Potential Biological Activities of Derivatives |

| This compound | Neopentyl-substituted thiosemicarbazide | 2-(Neopentylamino)-1,3,4-thiadiazoles | Antimicrobial, Antitumor, Antiviral nih.gov |

Precursor for Agrochemical Synthesis

The isothiocyanate functional group is a component of various agrochemicals, and its derivatives are explored for their potential as pesticides. ijacskros.com Heterocyclic compounds are a cornerstone of modern agrochemicals, valued for their high efficacy and selectivity. frontiersin.org Isothiocyanates, including this compound, serve as versatile intermediates for synthesizing such heterocyclic structures. ijacskros.com

For instance, isothiocyanates are used to create pyrazole (B372694) derivatives that have demonstrated significant herbicidal activity. The synthetic strategy involves combining substituted pyrazoles with isothiocyanates to generate novel compounds. rsc.org These resulting molecules have shown efficacy against various weeds. rsc.org While specific studies detailing the use of this compound in commercial agrochemical synthesis are not widely documented, its role as a precursor for bioactive heterocycles suggests its potential in this field. ijacskros.comontosight.ai Additionally, indolyl isothiocyanate derivatives have been synthesized and shown to possess fungicidal properties, indicating another avenue for the application of isothiocyanates in agriculture. mdpi.com

Reagent in Materials Science Research

The reactivity of the isothiocyanate group also lends itself to applications in materials science, particularly in polymer chemistry. Isothiocyanates can be incorporated into polymers to introduce specific functionalities or to act as cross-linking agents. While research specifically detailing the use of this compound in this area is limited, studies on related isothiocyanates highlight the potential applications.

Isothiocyanate derivatives have been investigated as antioxidant additives in petrochemical products like plastics and rubbers. researchgate.net The addition of such compounds can help to mitigate oxidative degradation of the material. Furthermore, isothiocyanates can be used as intermediates in the synthesis of more complex molecules that have applications in materials science. mdpi.com

Utilization in Organocatalysis

In the field of organocatalysis, chiral thiourea (B124793) derivatives have emerged as powerful catalysts for a variety of asymmetric reactions. researchgate.net These catalysts are prized for their ability to activate substrates through hydrogen bonding. The synthesis of these thiourea catalysts often involves the reaction of a chiral amine with an isothiocyanate.

This compound can be used to synthesize N-neopentyl-N'-substituted thioureas. By selecting a chiral amine, a chiral thiourea catalyst can be prepared. These bifunctional catalysts, often containing both a thiourea moiety and an amine group, have been successfully employed in reactions such as Michael additions. youtube.com The bulky neopentyl group can influence the steric environment around the catalytic site, potentially affecting the stereoselectivity of the catalyzed reaction. While the use of thiourea in catalysis is well-established, the specific application of neopentyl-substituted thioureas is an area for further exploration. nih.gov

Biochemical and Cellular Modulatory Capacities

The isothiocyanate functional group is known to be biologically active, and compounds containing this moiety are investigated for their interactions with cellular systems and their potential as therapeutic or antimicrobial agents.

Investigation of Antimicrobial Mechanisms

Isothiocyanates as a class of compounds have demonstrated broad-spectrum antimicrobial activity against a range of human and plant pathogens. nih.gov Their mechanism of action is generally attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.com This can lead to the inactivation of essential enzymes and disruption of cellular processes.

Studies on various isothiocyanates have revealed several specific antimicrobial mechanisms:

Membrane Damage : Some isothiocyanates can disrupt the integrity of bacterial cell membranes, leading to the leakage of cellular components and ultimately cell death. mdpi.comyoutube.com

Enzyme Inhibition : The reaction of isothiocyanates with critical enzymes can inhibit their function. For example, some isothiocyanates have been shown to inhibit enzymes involved in energy metabolism. nih.gov

Induction of Oxidative Stress : Isothiocyanates can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and damage to cellular components. nih.gov

While the general antimicrobial properties of isothiocyanates are well-documented, specific studies on the detailed antimicrobial mechanism of this compound, particularly against resilient forms like bacterial spores, are less common. However, it is known that isothiocyanates can possess sporicidal activity, though the effectiveness can vary depending on the specific compound and the bacterial species. researchgate.net The investigation into the sporicidal action of aliphatic isothiocyanates like the neopentyl derivative is an ongoing area of research.

| Antimicrobial Mechanism | General Effect on Bacteria |

| Membrane Disruption | Leakage of intracellular contents mdpi.comyoutube.com |

| Enzyme Inactivation | Inhibition of metabolic pathways nih.gov |

| Oxidative Stress Induction | Damage to cellular macromolecules nih.gov |

Studies on Anti-inflammatory Pathways

There is currently no available research specifically investigating the effects of this compound on anti-inflammatory pathways. General studies on other isothiocyanates have shown that they can modulate inflammatory responses by inhibiting signaling pathways such as nuclear factor-κB (NF-κB) and activating the Nrf2 antioxidant response element pathway. However, without dedicated studies, it is unknown if this compound shares these mechanisms or possesses any anti-inflammatory properties at all.

Research into Potential Anticarcinogenic Mechanisms

Similarly, the potential anticarcinogenic mechanisms of this compound have not been explored in the scientific literature. Research on other isothiocyanates has identified several anticancer activities, including the induction of cellular apoptosis (programmed cell death), modulation of cytokine production, and inhibition of histone deacetylases (HDACs). These activities are highly dependent on the specific chemical structure of the isothiocyanate. The absence of data for this compound means its potential in this area remains uncharacterized.

Exploration of Neuroprotective Modulations

No studies have been published regarding the exploration of neuroprotective modulations by this compound. The neuroprotective effects observed with other isothiocyanates, such as the reduction of oxidative stress and inflammation in neuronal cells, cannot be extrapolated to this compound without direct experimental evidence.

Enzyme Interaction and Inhibition Studies

The interaction and potential inhibition of enzymes by this compound is another area lacking scientific investigation. While other isothiocyanates are known to inhibit a range of enzymes, including cytochrome P450s and cyclooxygenases, which are involved in the metabolism of carcinogens and inflammation, respectively, no such data exists for this compound.

Role in Bioconjugate Chemistry as Chemoselective Electrophiles

The isothiocyanate functional group is known to be a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as the sulfhydryl group of cysteine. This reactivity is utilized in bioconjugate chemistry for labeling proteins. While this is a general property of isothiocyanates, there are no specific studies that document the use of this compound for this purpose or characterize its specific reactivity and selectivity as a chemoselective electrophile in bioconjugation.

Biomarker Research and Natural Occurrence Contexts

There is no information available in the scientific literature concerning this compound in the context of biomarker research. Furthermore, unlike many other isothiocyanates that are naturally occurring compounds found in plants (often as glucosinolate precursors), there is no evidence to suggest that this compound is a naturally occurring compound in plant extracts or microbial volatiles. Its study would likely be as a synthetic compound.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of isothiocyanates has traditionally relied on methods that can be harsh or involve toxic reagents. rsc.org While the reaction of primary amines with thiophosgene (B130339) or its derivatives has been a common approach, the high toxicity of thiophosgene necessitates the development of safer and more efficient alternatives. One promising avenue involves the replacement reaction of amines with phenyl isothiocyanate in a suitable solvent like dimethylbenzene, a method noted for its mild conditions and reduced byproducts. nih.gov

Future research should focus on optimizing these existing methods and exploring entirely new synthetic strategies for 1-isothiocyanato-2,2-dimethylpropane (B3012252). Key areas for investigation include:

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, catalysts, and reagents is paramount. This could involve exploring water-based reaction media or employing solid-supported reagents to simplify purification and minimize waste.

Catalytic Methods: Investigating novel catalytic systems, such as those based on transition metals, could lead to more efficient and selective syntheses. For instance, copper-catalyzed reactions have shown promise in the formation of related sulfur-containing heterocycles. nih.gov

Flow Chemistry: The use of microreactor technology could enable precise control over reaction parameters, leading to higher yields, improved safety, and the potential for scalable production of this compound.

| Method | Reagents | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|---|

| Thiophosgene Method | Primary amine, Thiophosgene | Well-established, generally good yields | Highly toxic reagent, harsh conditions | Less desirable due to toxicity |

| Phenyl Isothiocyanate Replacement | Primary amine, Phenyl isothiocyanate | Milder conditions, less toxic | May require specific solvents and inert atmosphere | A promising and safer alternative nih.gov |

| From Dithiocarbamates | Primary amine, Carbon disulfide, Desulfurylating agent | Avoids highly toxic reagents, one-pot potential | May require optimization of the desulfurylation step | Feasible and adaptable to greener conditions |

Exploration of Undiscovered Reactivity Patterns

The steric bulk of the neopentyl group in this compound is expected to significantly influence its reactivity compared to less hindered isothiocyanates. While the isothiocyanate group is known for its electrophilicity and susceptibility to nucleophilic attack, the t-butyl group can shield the electrophilic carbon, potentially leading to unique reactivity.

Future research should systematically investigate the reactivity of this compound with a wide range of nucleophiles and electrophiles to uncover novel reaction pathways. Specific areas of interest include:

Cycloaddition Reactions: Exploring the participation of this compound in [2+2], [3+2], and [4+2] cycloaddition reactions could lead to the synthesis of novel heterocyclic frameworks. Theoretical calculations suggest that the linear triple bonded canonical forms of the isothiocyanate system play a key role in their ambident reactivity. rsc.org

Reactions with Organometallic Reagents: Investigating reactions with Grignard reagents, organolithium compounds, and other organometallics could reveal new carbon-carbon and carbon-heteroatom bond-forming reactions.

Polymerization Reactions: The potential of this compound as a monomer in polymerization reactions is an unexplored area. Its unique structure could lead to polymers with interesting properties for materials science applications. Studies on other isothiocyanates have shown their potential as tubulin polymerization inhibitors, suggesting a possible avenue for investigation. sigmaaldrich.comnih.gov

Comparative Reactivity Studies: A systematic comparison of the reactivity of this compound with other sterically hindered and unhindered isothiocyanates would provide valuable insights into the role of steric effects in controlling reaction outcomes.

Advanced Applications in Materials Science and Medicinal Chemistry

The unique combination of the reactive isothiocyanate group and the bulky, lipophilic neopentyl group suggests that this compound could be a valuable building block in both materials science and medicinal chemistry.

In materials science , future research could focus on:

Polymer Synthesis: As mentioned, exploring its potential as a monomer or co-monomer could lead to the development of novel polymers with tailored properties such as thermal stability, hydrophobicity, and refractive index.

Surface Modification: The isothiocyanate group can react with amine or thiol functionalities on surfaces, allowing for the covalent attachment of the neopentyl group. This could be used to create hydrophobic or low-friction coatings on various substrates.

Self-Assembled Monolayers: Investigating the ability of this compound to form self-assembled monolayers on metal surfaces could lead to applications in corrosion inhibition and nanotechnology.

In medicinal chemistry , building upon the known biological activities of isothiocyanates, research should be directed towards:

Anticancer Drug Discovery: Isothiocyanates are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. chemrxiv.org The steric hindrance in this compound could lead to altered selectivity for biological targets, potentially reducing off-target effects. Designing and synthesizing derivatives could lead to more potent and selective anticancer agents. nih.gov

Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a potential covalent inhibitor of enzymes, particularly those with cysteine residues in their active sites. Future studies should screen this compound against a panel of enzymes implicated in various diseases.

H₂S-Donating Molecules: Some isothiocyanates have been identified as slow-releasing hydrogen sulfide (B99878) (H₂S) donors. rsc.org H₂S is a gasotransmitter with various physiological roles, and its controlled release has therapeutic potential. Investigating the H₂S-releasing properties of this compound and its derivatives is a promising area of research.

Deeper Elucidation of Biochemical Interaction Mechanisms

While the general mechanisms of action for many isothiocyanates involve reacting with cellular nucleophiles like glutathione (B108866) and protein cysteine residues, the specific biochemical targets and pathways affected by this compound are largely unknown. nih.gov The steric bulk of the neopentyl group may influence its ability to access and react with specific cellular targets.

Future research should employ a range of modern biochemical and cell biology techniques to:

Identify Protein Targets: Utilizing techniques such as activity-based protein profiling (ABPP) and chemical proteomics to identify the specific proteins that are covalently modified by this compound in cells.

Map Binding Sites: Once protein targets are identified, mass spectrometry-based techniques can be used to pinpoint the exact amino acid residues that are modified by the isothiocyanate.

Elucidate Downstream Signaling Pathways: Investigating the downstream cellular consequences of target modification, including effects on signal transduction pathways, gene expression, and metabolic processes. For example, many isothiocyanates are known to induce apoptosis through the mitochondrial pathway. chemrxiv.org

Structure-Activity Relationship Studies: Synthesizing and testing a series of analogs with varying steric bulk and electronic properties to understand how these factors influence target engagement and biological activity.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics.

For this compound and its derivatives, AI and ML can be leveraged to:

Predict Bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the anticancer, antimicrobial, or other biological activities of novel derivatives. researchgate.net These models can be trained on existing data for other isothiocyanates and then used to prioritize the synthesis of the most promising new compounds.

Model Reactivity: Use computational chemistry and machine learning to build models that can predict the reactivity of this compound with different reagents and under various conditions. This can help in planning and optimizing synthetic routes.

Design Novel Materials: Employ generative models to design new polymers or materials based on the this compound scaffold with desired physical and chemical properties. Machine learning models are increasingly being used to predict material properties from stoichiometry alone. nih.gov

Elucidate Mechanisms: Analyze large datasets from proteomics and metabolomics experiments using machine learning algorithms to identify patterns and correlations that can provide insights into the compound's mechanism of action. nih.gov

Q & A

What are the primary synthetic pathways for 1-isothiocyanato-2,2-dimethylpropane, and how can reaction conditions be optimized for higher yield and purity?

Basic Research Focus

The synthesis typically involves thiophosgene or thiocyanate derivatives reacting with 2,2-dimethylpropanol. Key parameters include temperature control (20–40°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Characterization via H/C NMR and IR spectroscopy is critical to confirm the isothiocyanate (–NCS) functional group at ~2050 cm . For optimization, factorial design experiments (e.g., varying reaction time, solvent polarity, and catalyst load) can statistically identify dominant variables affecting yield .

How do steric effects from the 2,2-dimethylpropane moiety influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Focus

The bulky tert-butyl group adjacent to the isothiocyanate group imposes steric hindrance, reducing reactivity toward large nucleophiles (e.g., amines). Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT calculations) can quantify steric contributions. Comparative analysis with less hindered analogs (e.g., isopropyl derivatives) reveals rate differences, guiding substrate selection for targeted applications .

What methodological frameworks are recommended for analyzing contradictions in bioactivity data for this compound across different studies?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability (e.g., cell line sensitivity, concentration ranges). A meta-analysis approach, combined with standardized protocols (e.g., OECD Test Guidelines), can resolve inconsistencies. Statistical tools like ANOVA or principal component analysis (PCA) help isolate confounding variables (e.g., solvent choice, purity thresholds >98%) .

How can computational chemistry be applied to predict the environmental fate of this compound?

Advanced Research Focus

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict degradation pathways (e.g., hydrolysis rates in aqueous environments). Key parameters include logP (lipophilicity) and Henry’s law constants, validated against experimental data from gas chromatography-mass spectrometry (GC-MS) .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Basic Research Focus

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS/MS are standard for impurity profiling. For volatile byproducts (e.g., dimethyl sulfide), headspace GC-MS is optimal. Method validation should follow ICH Q2(R1) guidelines, ensuring specificity, linearity (R > 0.995), and LOQ ≤0.1% .

What theoretical frameworks guide the design of catalytic systems for this compound in asymmetric synthesis?

Advanced Research Focus

Transition-state theory and frontier molecular orbital (FMO) analysis inform catalyst design (e.g., chiral Lewis acids). For example, BINOL-derived catalysts exploit π-π interactions to induce enantioselectivity. Experimental validation via circular dichroism (CD) spectroscopy and X-ray crystallography confirms stereochemical outcomes .

How do solvent polarity and temperature affect the stability of this compound during storage?

Basic Research Focus

Accelerated stability studies (40°C/75% RH) under ICH guidelines show degradation via hydrolysis to thiourea derivatives. Non-polar solvents (hexane) and inert atmospheres (N) mitigate decomposition. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under ambient conditions .

What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for this compound?

Advanced Research Focus

Differences in bioavailability (e.g., plasma protein binding, metabolic clearance) require pharmacokinetic-pharmacodynamic (PK/PD) modeling. Techniques like microdialysis or MALDI imaging mass spectrometry track compound distribution in tissues, bridging in vitro-in vivo gaps .

How can spectroscopic methods differentiate this compound from structural analogs?

Basic Research Focus

Raman spectroscopy distinguishes –NCS vibrations (450–550 cm) from –SCN isomers. H NMR chemical shifts for the tert-butyl group (δ 1.2–1.4 ppm) and coupling patterns in C NMR provide additional confirmation .

What experimental designs are optimal for studying the adsorption kinetics of this compound on environmental surfaces?

Advanced Research Focus

Quartz crystal microbalance (QCM) and atomic force microscopy (AFM) quantify adsorption isotherms. Langmuir or Freundlich models fit data, while X-ray photoelectron spectroscopy (XPS) characterizes surface interactions. Controlled humidity chambers simulate real-world conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.